molecular formula C15H15N3O B6605406 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-38-3

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one

Cat. No.: B6605406
CAS No.: 2241138-38-3
M. Wt: 253.30 g/mol
InChI Key: ZOMPRJNEUAKPLF-UHFFFAOYSA-N
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Description

3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one (3PP) is an organic compound with a wide range of applications in different scientific fields. It is a heterocyclic compound composed of a pyridine ring, a phenyl ring, and a piperazine ring. 3PP has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the proliferation of certain cancer cell lines. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. Additionally, this compound has been used as a ligand for the synthesis of metal complexes, which can be used for a variety of applications in biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cell lines, as well as reduce inflammation in animal models of inflammation. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several advantages for lab experiments. It is a relatively stable compound, with a high yield when synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. Additionally, it is relatively inexpensive and easy to obtain. However, this compound has several limitations for lab experiments. It is a relatively small molecule, which makes it difficult to study its mechanism of action in detail. Additionally, it has a relatively short half-life, which makes it difficult to study its effects over a long period of time.

Future Directions

There are a number of potential future directions for 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a ligand for the synthesis of metal complexes, which could have a variety of applications in biochemistry and medicinal chemistry.

Synthesis Methods

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can be synthesized in a variety of ways. For example, it can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylpiperazine. This reaction produces this compound in a yield of over 80%. Alternatively, this compound can also be synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. This reaction produces this compound in a yield of over 70%.

Properties

IUPAC Name

3-(2-pyridin-4-ylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15-14(17-9-10-18-15)13-4-2-1-3-12(13)11-5-7-16-8-6-11/h1-8,14,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPRJNEUAKPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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